Naphazoline nitrate

Overview

Description

Naphazoline nitrate is a sympathomimetic vasoconstrictor primarily used in ophthalmic and nasal preparations. It is known for its rapid action in reducing swelling and congestion when applied to mucous membranes. This compound is commonly found in over-the-counter eye drops and nasal decongestants, providing relief from redness and nasal congestion .

Mechanism of Action

Target of Action

Naphazoline nitrate primarily targets the alpha-adrenergic receptors in arterioles . These receptors play a crucial role in the regulation of vascular tone and blood pressure .

Mode of Action

This compound is a sympathomimetic alpha-adrenergic agonist . It interacts with its targets, the alpha-adrenergic receptors, leading to vasoconstriction of ocular or nasal arterioles . This results in decreased congestion at the site of administration . This compound also causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha-adrenergic receptors and causes vasoconstriction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuroactive ligand-receptor interaction and vascular smooth muscle contraction . The downstream effects of these pathways include reduced vascular hyperpermeability and decreased congestion .

Pharmacokinetics

The duration of this vasoconstriction may persist for 2–6 hours . Occasionally, absorption may be sufficient to produce systemic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of ocular or nasal arterioles, leading to decreased congestion . This results in symptomatic relief of redness and itching of the eye, and nasal congestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the introduction of the solvent 1,2,4-trichlorobenzene into the synthesis scheme of this compound can increase the yield of the substance by up to 50% compared to traditional technology . This indicates that careful control of the synthesis environment can enhance the production efficiency and quality of this compound .

Biochemical Analysis

Biochemical Properties

Naphazoline nitrate acts as a sympathomimetic vasoconstrictor by stimulating alpha-adrenergic receptors in the arterioles of the nasal and ocular tissues. This interaction leads to the constriction of blood vessels, thereby reducing congestion and redness . The compound interacts with alpha-1 and alpha-2 adrenergic receptors, causing the release of norepinephrine from sympathetic nerves. Norepinephrine then binds to these receptors, resulting in vasoconstriction .

Cellular Effects

This compound influences various cellular processes by acting on alpha-adrenergic receptors. It affects cell signaling pathways by increasing the levels of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase. This activation leads to a cascade of intracellular events that result in the constriction of blood vessels . Additionally, this compound can impact gene expression by modulating the activity of transcription factors involved in the regulation of genes associated with vasoconstriction and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-adrenergic receptors on the surface of target cells. This binding triggers a conformational change in the receptor, leading to the activation of G-proteins and subsequent activation of adenylate cyclase. The increase in cAMP levels results in the activation of protein kinase A (PKA), which phosphorylates various target proteins involved in vasoconstriction . This compound also inhibits the reuptake of norepinephrine, prolonging its vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its rapid onset of action, with effects typically observed within minutes of administration . Its vasoconstrictive effects may diminish over time due to receptor desensitization and downregulation. Long-term exposure to this compound can lead to rebound congestion, a condition where nasal congestion worsens after the initial relief . The stability of this compound in laboratory settings is generally high, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively reduces nasal and ocular congestion without significant adverse effects . At high doses, this compound can cause central nervous system depression, hypothermia, bradycardia, and even death . The threshold for these toxic effects varies among different animal species, but it is generally observed that higher doses lead to more severe adverse effects .

Metabolic Pathways

This compound undergoes hepatic metabolism, with a significant fraction of the dose being excreted unchanged in the urine . The metabolic pathways involved in the breakdown of this compound include oxidation and conjugation reactions mediated by liver enzymes. These metabolic processes result in the formation of inactive metabolites that are subsequently excreted from the body . The compound’s metabolism can be influenced by factors such as age, liver function, and the presence of other medications .

Transport and Distribution

This compound is absorbed rapidly through the mucous membranes of the nasal and ocular tissues . Once absorbed, it is distributed throughout the body, including the central nervous system, due to its lipophilic nature . The compound can cross the blood-brain barrier, leading to central nervous system effects such as sedation and drowsiness . This compound is also known to bind to plasma proteins, which can affect its distribution and elimination .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with alpha-adrenergic receptors . The compound does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Its lipophilic nature allows it to diffuse across cell membranes and exert its effects on target receptors located on the cell surface .

Preparation Methods

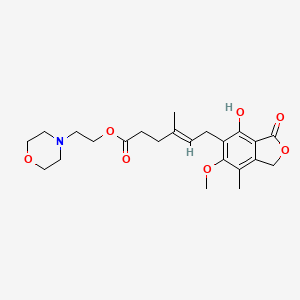

Synthetic Routes and Reaction Conditions: Naphazoline nitrate can be synthesized through the condensation of alpha-naphthylacetic acid with ethylenediamine in the presence of a solvent like 1,2,4-trichlorobenzene. This method has been optimized to increase the yield and purity of the final product .

Industrial Production Methods: The industrial synthesis of this compound involves the use of green chemistry principles to enhance productivity and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Naphazoline nitrate undergoes various chemical reactions, including nucleophilic substitution and complex formation. One notable reaction involves the nucleophilic substitution of this compound with 1,2-naphthoquinone-4-sulfonate in an alkaline medium, forming an orange/red-colored product .

Common Reagents and Conditions:

Nucleophilic Substitution: 1,2-naphthoquinone-4-sulfonate sodium salt in alkaline medium at 80°C.

Complex Formation: The reaction with 1,2-naphthoquinone-4-sulfonate forms a complex with maximum absorption at 483 nm.

Major Products: The major product formed from the nucleophilic substitution reaction is an orange/red-colored complex, which can be quantified using spectrophotometric methods .

Scientific Research Applications

Naphazoline nitrate has a wide range of applications in scientific research:

Chemistry: Used in the development of spectrophotometric methods for the determination of various compounds.

Biology: Studied for its effects on alpha adrenergic receptors and its role in vasoconstriction.

Medicine: Commonly used in ophthalmic and nasal preparations to relieve redness and congestion.

Industry: Employed in the production of over-the-counter eye drops and nasal decongestants.

Comparison with Similar Compounds

Oxymetazoline: Another alpha adrenergic agonist used in nasal decongestants and eye drops.

Phenylephrine: A common vasoconstrictor used in nasal sprays and eye drops.

Tetrahydrozoline: Used in eye drops for redness relief.

Comparison: Naphazoline nitrate is unique in its rapid action and high efficacy in reducing congestion. Compared to oxymetazoline and phenylephrine, this compound has a more pronounced effect on alpha adrenergic receptors, leading to quicker relief of symptoms . Additionally, its use in both ophthalmic and nasal preparations highlights its versatility and effectiveness .

Properties

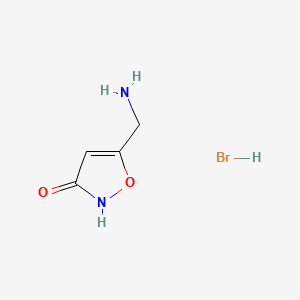

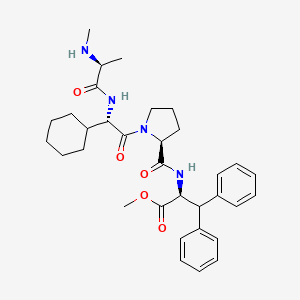

IUPAC Name |

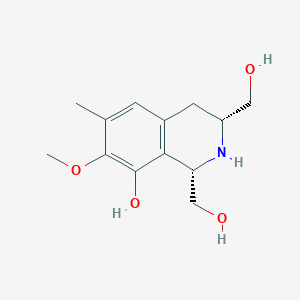

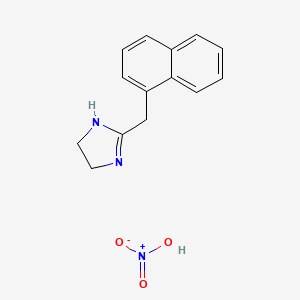

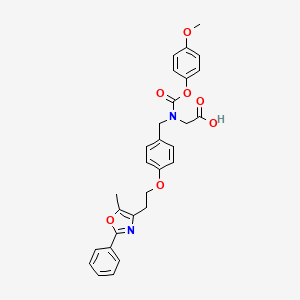

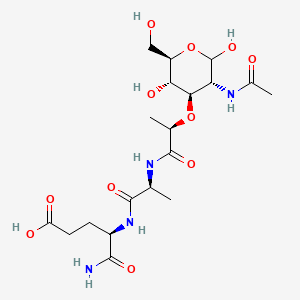

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHXYMFVNNUHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863496 | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5144-52-5, 10061-11-7 | |

| Record name | Naphazoline nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphazoline nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC99GR1T5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Naphazoline nitrate?

A1: this compound is a sympathomimetic drug that primarily acts as an alpha-adrenergic agonist. [, ] It binds to alpha-adrenergic receptors, particularly the alpha-1 subtype, present in blood vessels of the nasal mucosa. [, ] This binding leads to vasoconstriction, reducing blood flow and subsequently, nasal congestion. [, ]

Q2: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H15N3O3, and its molecular weight is 273.28 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A4: UV-Spectrophotometry is widely employed for both qualitative and quantitative analysis of this compound. [, ] Characteristic UV absorption maxima are observed around 270-280 nm in various solvents. [] Additionally, HPLC with UV detection is used for quantitative analysis in pharmaceutical formulations. []

Q4: What are some challenges in developing analytical methods for this compound in complex formulations?

A6: The presence of other active ingredients and excipients, especially those with similar physicochemical properties, can interfere with this compound analysis. [, , ] For instance, methylparaben, often present in nasal preparations, can overlap spectrally with this compound. []

Q5: How is the presence of methylparaben addressed when analyzing this compound in pharmaceutical formulations?

A7: Several spectrophotometric techniques have been developed to overcome interference from methylparaben, including derivative spectrophotometry, dual-wavelength methods, and chemometric analysis. [] These techniques exploit the unique spectral characteristics of each compound to achieve accurate and selective determination. []

Q6: What are some examples of High-Performance Liquid Chromatography (HPLC) methods used to analyze this compound in pharmaceutical formulations?

A8: Reverse-phase HPLC with UV detection is commonly used. [, , ] One method utilizes a C18 column with a mobile phase composed of acetonitrile/water/triethylamine, adjusted to a specific pH. [] Another method employs a C8 column with an acetonitrile-diluted acetic acid mobile phase containing tetramethylammonium bromide. []

Q7: Are there any alternative analytical techniques to HPLC for analyzing this compound in formulations?

A9: Yes, High-Performance Thin Layer Chromatography (HPTLC) coupled with UV-densitometry has been explored for this compound quantification in nasal drops. [] This method offers a faster and potentially more cost-effective alternative to HPLC. []

Q8: What is the role of validation in developing analytical methods for this compound?

A10: Validation is crucial to ensure the accuracy, precision, selectivity, linearity, and sensitivity of any analytical method used for this compound quantification. [, ] This process involves rigorous testing and statistical analysis to demonstrate the method's reliability and suitability for its intended purpose. [, ]

Q9: What is the environmental impact of using 1,2,4-trichlorobenzene in the synthesis of this compound?

A12: 1,2,4-trichlorobenzene is a solvent traditionally used in this compound synthesis and is considered an environmental hazard. [] To mitigate this, research has focused on regenerating and reusing this solvent to reduce waste and environmental impact. []

Q10: How does the use of regenerated 1,2,4-trichlorobenzene compare to fresh solvent in terms of this compound quality?

A13: Studies indicate that this compound synthesized using regenerated 1,2,4-trichlorobenzene meets the quality standards of the European Pharmacopoeia. [] The impurity profile and polymorphic form of the final product are comparable between the two solvents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4h-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B1676879.png)